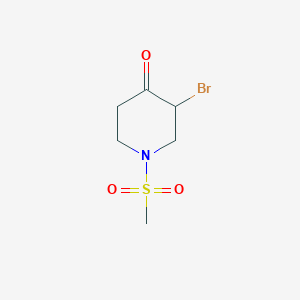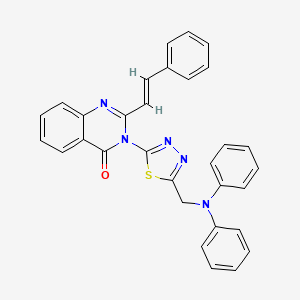
4-(2,6-Dimethylmorpholino)picolinicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dimethylmorpholino)picolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a morpholine ring substituted with two methyl groups at the 2 and 6 positions, attached to a picolinic acid moiety
準備方法
The synthesis of 4-(2,6-Dimethylmorpholino)picolinic acid typically involves multiple steps. One common method includes the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is introduced for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product obtained from the cyclization reaction, followed by stirring and dissolving the mixture. .
化学反応の分析
4-(2,6-Dimethylmorpholino)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-(2,6-Dimethylmorpholino)picolinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound is used in the synthesis of herbicides and pesticides, contributing to agricultural research
作用機序
The mechanism of action of 4-(2,6-Dimethylmorpholino)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and disrupt cellular processes. Additionally, the compound can interfere with membrane fusion events, preventing the entry of enveloped viruses into host cells .
類似化合物との比較
4-(2,6-Dimethylmorpholino)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer with the carboxyl side chain at the 3-position.
Isonicotinic acid: An isomer with the carboxyl side chain at the 4-position.
The uniqueness of 4-(2,6-Dimethylmorpholino)picolinic acid lies in its morpholine ring substitution, which imparts distinct chemical and biological properties. This structural modification enhances its potential as a ligand and its biological activity .
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8-6-14(7-9(2)17-8)10-3-4-13-11(5-10)12(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,15,16) |
InChIキー |
BZUPNXZUYRGSPT-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)C2=CC(=NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

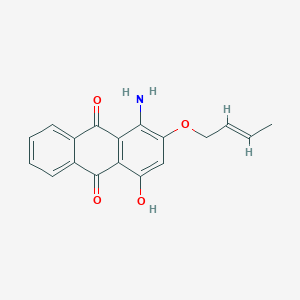

![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)
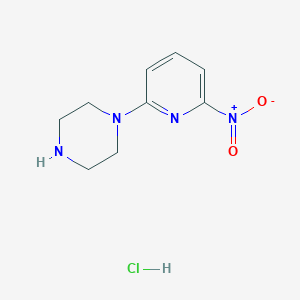
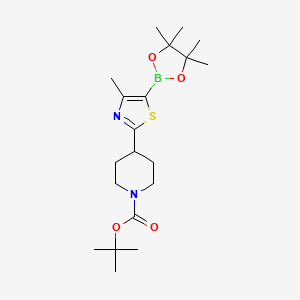
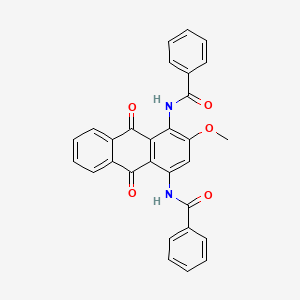
![18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130805.png)
